molecular formula C10H17ClN2 B3418436 (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 1240568-17-5

(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No.: B3418436
CAS No.: 1240568-17-5
M. Wt: 200.71 g/mol
InChI Key: IXLRMVMNVSMNPT-UHFFFAOYSA-N
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Description

The compound "(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride" (hereafter referred to as Compound A) is a secondary amine salt featuring a butan-2-yl (sec-butyl) group and a pyridin-4-ylmethyl substituent. Its dihydrochloride form enhances water solubility, making it suitable for applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-4-6-11-7-5-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIMEMMOGGKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the reaction of butan-2-ylamine with pyridin-4-ylmethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of chiral amines and other functionalized derivatives .

Biology

  • Enzyme Interactions : (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride is employed in studies focusing on enzyme inhibition and receptor binding. Its structural similarity to biologically active amines allows it to modulate enzyme activity and influence protein-ligand interactions .

Medicine

  • Therapeutic Potential : Research indicates that this compound may have applications in treating mood disorders such as depression and anxiety by influencing neurotransmitter systems like serotonin and dopamine . It is also investigated as a precursor for drug development, particularly in synthesizing antidepressants and analgesics .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals, serving as an intermediate in various industrial processes. Its unique properties enable the development of materials with specific functionalities .

Case Studies

  • Antidepressant Development : A study explored the effects of (butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride on serotonin receptors, demonstrating its potential as a lead compound for new antidepressants. The research highlighted its ability to selectively bind to serotonin transporters, suggesting pathways for therapeutic intervention .
  • Enzyme Inhibition Studies : Another investigation focused on the compound's role as an enzyme inhibitor in metabolic pathways related to drug metabolism. The findings indicated that it could effectively inhibit certain cytochrome P450 enzymes, which are crucial for drug clearance from the body .

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine ring : A six-membered aromatic heterocycle with one nitrogen atom at the 4-position.
  • Butan-2-yl group : A branched alkyl chain providing hydrophobicity.
  • Dihydrochloride salt : Improves solubility and stability for experimental handling.

Structural Analogs and Their Properties

The following table summarizes Compound A and its analogs based on molecular structure, substituents, and physicochemical properties inferred from available evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride (Compound A ) C₁₀H₁₇Cl₂N₃ 262.17 Not provided Pyridine ring, dihydrochloride salt
(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride C₁₃H₂₀ClN 225.76 1049678-12-7 Methylphenyl group, mono hydrochloride
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride C₉H₁₇Cl₂N₃ 250.16 41832-28-4 Pyrimidine ring (2N), isopropyl substituent
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride C₁₉H₂₄ClNO 317.85 861408-24-4 Benzyloxy-phenyl group, mono hydrochloride

Key Differences and Implications

Aromatic Heterocycles
  • Pyridine vs. Pyrimidine: Compound A’s pyridine ring (1N) offers distinct electronic properties compared to pyrimidine analogs (2N), such as [(2-isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride. Pyridine derivatives are often prioritized in drug design for their metabolic stability and moderate basicity .
Substituent Effects
  • Alkyl vs. The 4-methylphenyl group in (Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride adds electron-donating effects, which could alter reactivity in synthetic pathways .
Salt Forms
  • Mono vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., Compound A) generally exhibit higher aqueous solubility compared to mono hydrochloride analogs, facilitating in vitro assays and formulation. However, they may require stricter pH control during synthesis .

Biological Activity

(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₅Cl₂N
  • Molecular Weight : 240.06 g/mol
  • Boiling Point : Data not available
  • Melting Point : Data not available

Synthesis

The synthesis of (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the reductive amination of pyridine derivatives. The process may utilize a boron hydride as a reducing agent in a methanolic medium, often facilitated by a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Pharmacological Characterization

Research has indicated that compounds related to (Butan-2-yl)[(pyridin-4-yl)methyl]amine exhibit various pharmacological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels .
  • Analgesic Properties : Some derivatives have been reported to possess pain-relieving effects, making them candidates for analgesic drug development .
  • Thrombin Inhibition : Related studies have highlighted the potential of similar compounds as thrombin inhibitors, which are crucial for controlling blood coagulation .

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study investigated the antidepressant-like effects of pyridine derivatives in rodent models. Results indicated significant improvements in depressive behaviors when administered at specific dosages .
  • Thrombin Inhibitor Development :
    • Research focused on synthesizing non-prodrug thrombin inhibitors showed that modifications to the pyridine ring could enhance oral bioavailability and potency. The compound exhibited promising results in vitro, indicating its potential as an anticoagulant agent .
  • Analgesic Activity Assessment :
    • A comparative analysis of various amines demonstrated that those with a pyridine moiety exhibited enhanced analgesic effects in pain models, suggesting that (Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride could be further explored for pain management therapies .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPyridine derivativesSignificant reduction in depressive behavior
AnalgesicVarious aminesPain relief in rodent models
Thrombin InhibitionNon-prodrug thrombin inhibitorsPotent inhibition in vitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride
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